molecular formula C9H10BF3O2 B13715354 2-(4-Trifluoromethylphenyl)ethyl boronic acid

2-(4-Trifluoromethylphenyl)ethyl boronic acid

Cat. No.: B13715354
M. Wt: 217.98 g/mol
InChI Key: FSBSBSOGFYWNRU-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]ethylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylboronic acid moiety. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethyl)phenyl]ethylboronic acid typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with ethylboronic acid under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of 2-[4-(trifluoromethyl)phenyl]ethylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethyl)phenyl]ethylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce hydroxyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(trifluoromethyl)phenyl]ethylboronic acid is unique due to the presence of both the trifluoromethyl group and the ethylboronic acid moiety. This combination enhances its reactivity and makes it suitable for a broader range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C9H10BF3O2

Molecular Weight

217.98 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethylboronic acid

InChI

InChI=1S/C9H10BF3O2/c11-9(12,13)8-3-1-7(2-4-8)5-6-10(14)15/h1-4,14-15H,5-6H2

InChI Key

FSBSBSOGFYWNRU-UHFFFAOYSA-N

Canonical SMILES

B(CCC1=CC=C(C=C1)C(F)(F)F)(O)O

Origin of Product

United States

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